molecular formula C9H9ClN2O3 B1455355 2-chloro-N-[(2-nitrophenyl)methyl]acetamide CAS No. 22896-07-7

2-chloro-N-[(2-nitrophenyl)methyl]acetamide

Cat. No.: B1455355
CAS No.: 22896-07-7
M. Wt: 228.63 g/mol
InChI Key: NNYYDXQBQQLMSH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-nitrophenyl)methyl]acetamide is a chloroacetamide derivative characterized by a chloroacetyl group (-COCH2Cl) attached to a benzylamine scaffold substituted with a nitro group at the ortho position of the phenyl ring. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their diverse biological activities, including antimicrobial, herbicidal, and anticancer properties . The presence of the electron-withdrawing nitro group at the ortho position influences its electronic properties, reactivity, and intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

IUPAC Name

2-chloro-N-[(2-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYYDXQBQQLMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712376
Record name 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22896-07-7
Record name 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a two-step process:

  • Step 1: Acylation Reaction

    • The starting material 2-nitrobenzyl chloride (or 2-nitroaniline in some routes) is reacted with chloroacetyl chloride.
    • This reaction is typically carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed.
    • The reaction temperature is controlled to optimize yield and purity, often around room temperature or slightly elevated.
    • The product of this step is 2-chloro-N-(2-nitrophenyl)acetamide.
  • Step 2: Methylation Reaction

    • The intermediate from step 1 undergoes methylation using a methylating agent such as methyl iodide or dimethyl sulfate.
    • This step introduces the methyl group on the nitrogen atom, yielding the final product this compound.
    • The reaction is performed in an appropriate solvent (e.g., dichloromethane) and under mild conditions (room temperature to 50-60°C).
    • An alkaline catalyst such as potassium carbonate is used to facilitate the methylation.

Industrial Scale Production

  • Industrial synthesis mirrors the laboratory synthetic route but is scaled up using large reactors with precise control over temperature, pressure, and reaction time.
  • Continuous flow reactors are increasingly employed to enhance reaction efficiency, scalability, and product consistency.
  • The use of acid-binding agents like sodium carbonate or triethylamine ensures smooth reaction progression and high purity.
  • The process includes purification steps such as recrystallization or filtration to isolate the crystalline product.

Detailed Reaction Conditions and Reagents

Step Reagents / Catalysts Solvent(s) Temperature (°C) Reaction Time Notes
Acylation Chloroacetyl chloride, sodium carbonate Toluene, water 15 - 25 1 - 4 hours Slow addition of chloroacetyl chloride recommended; acid scavenging essential
Methylation Methyl iodide or dimethyl sulfate, K2CO3 Dichloromethane, water 25 - 60 2 - 4 hours Controlled addition of methylating agent; alkaline conditions favor reaction
Purification Filtration, drying, recrystallization - Ambient Variable Removal of solvent and impurities critical

Research Findings and Notes on Preparation

  • The acylation step is critical for forming the amide bond between the chloroacetyl moiety and the 2-nitrophenyl group. The use of bases like sodium carbonate or triethylamine effectively neutralizes HCl generated, improving yield and preventing side reactions.
  • Methylation with methyl iodide or dimethyl sulfate introduces the N-methyl group, enhancing the compound's stability and reactivity in downstream applications.
  • The choice of solvent impacts both reaction rate and product isolation. Dichloromethane is preferred for methylation due to its ability to dissolve both reactants and facilitate phase separation.
  • The compound is sensitive to extreme conditions; thus, mild reaction temperatures and inert atmospheres are recommended during synthesis and storage.
  • Industrial methods emphasize mild reaction conditions to facilitate large-scale production while maintaining product purity and minimizing hazardous byproducts.

Chemical Reaction Analysis

Types of Reactions Involved

  • Nucleophilic Acyl Substitution: The amine group of 2-nitroaniline or 2-nitrobenzyl chloride attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond.
  • Nucleophilic Substitution (Methylation): The nitrogen atom in the amide intermediate undergoes alkylation by methyl iodide or dimethyl sulfate.
  • Potential Side Reactions: Hydrolysis of amide bonds under acidic or basic conditions, reduction of nitro groups under catalytic hydrogenation, and substitution of chlorine by nucleophiles.

Reaction Mechanism Summary

  • The acylation proceeds via nucleophilic attack on the acyl chloride, forming a tetrahedral intermediate that collapses to the amide.
  • Methylation occurs through nucleophilic substitution at the nitrogen, where the lone pair attacks the methylating agent, displacing a leaving group (iodide or sulfate).

Summary Table of Preparation Methods

Preparation Step Starting Material(s) Key Reagents/Catalysts Conditions Product
Acylation 2-nitrobenzyl chloride or 2-nitroaniline Chloroacetyl chloride, Na2CO3 or base 15-25°C, 1-4 hours 2-chloro-N-(2-nitrophenyl)acetamide
Methylation 2-chloro-N-(2-nitrophenyl)acetamide Methyl iodide or dimethyl sulfate, K2CO3 25-60°C, 2-4 hours This compound
Purification Crude product Filtration, recrystallization Ambient Pure crystalline product

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[(2-nitrophenyl)methyl]acetamide undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-chloro-N-[(2-nitrophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Dictates Reactivity : Ortho-nitro derivatives exhibit stronger hydrogen-bonding interactions in crystals compared to para-nitro isomers, influencing solubility and stability .

Biological Activity Correlates with Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) enhance electrophilicity, increasing reactivity in alkylation reactions and antimicrobial potency .

Metabolic Activation Pathways : Chloroacetamide herbicides share a common activation route via CYP3A4 and CYP2B6, but human metabolic rates are significantly lower than in rats, affecting toxicity profiles .

Biological Activity

2-Chloro-N-[(2-nitrophenyl)methyl]acetamide, with the chemical formula C8_8H8_8ClN2_2O3_3 and CAS number 22896-07-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus subtilis0.0048

These results suggest that the compound is particularly potent against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans. The following table summarizes the antifungal potency:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.078

The antifungal activity indicates that the compound could be useful in treating fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through various studies. It has been shown to inhibit the expression of pro-inflammatory mediators such as COX-2 and iNOS in vitro. The following findings illustrate its impact on inflammatory pathways:

  • COX-2 Inhibition : The compound significantly reduced COX-2 mRNA expression levels compared to controls.
  • iNOS Suppression : A notable decrease in iNOS protein levels was observed, indicating a potential mechanism for reducing inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and fungal cells. The proposed mechanisms include:

  • Enzyme Inhibition : The chloro and nitro groups may facilitate binding to active sites of enzymes critical for bacterial cell wall synthesis or fungal cell membrane integrity.
  • Disruption of Metabolic Pathways : By inhibiting key enzymes involved in inflammation and infection processes, the compound can modulate immune responses effectively.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the nitrophenyl group can significantly alter the biological activity of related compounds. Electron-withdrawing groups enhance antibacterial potency, while certain substitutions on the phenyl ring increase antifungal efficacy. For instance, compounds with additional halogen substituents on the phenyl ring showed improved activity profiles compared to their unsubstituted counterparts .

Case Studies

  • In Vivo Efficacy : In a murine model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Clinical Implications : Preliminary clinical studies suggest that formulations containing this compound could be effective in treating skin infections caused by resistant strains of bacteria.

Q & A

Basic: What are the optimized synthetic routes for 2-chloro-N-[(2-nitrophenyl)methyl]acetamide, and how can purity be ensured?

Answer:
The synthesis typically involves condensation reactions between substituted phenylmethylamines and chloroacetyl chloride. A representative method for structurally similar compounds (e.g., 2-chloro-N-(2-nitrophenyl)acetamide) starts with reacting 2-nitrobenzylamine with chloroacetyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C. The product is purified via recrystallization from ethanol, yielding 76% with a melting point of 85–87°C . For scalability, continuous flow reactors can enhance reaction efficiency and reduce byproducts . Purity is confirmed using thin-layer chromatography (TLC; Rf = 0.52 in 3:2 toluene-EtOAc) and spectroscopic methods (IR peaks at 1668 cm⁻¹ for amide C=O stretch) .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • IR Spectroscopy : Key peaks include the amide C=O stretch (~1668 cm⁻¹), aromatic C-H stretches (~3084 cm⁻¹), and nitro group vibrations (~1412 cm⁻¹) .
  • NMR : The ¹H NMR spectrum shows signals for aromatic protons (δ 7.5–8.2 ppm), the methylene group adjacent to the amide (δ ~4.2 ppm), and the nitrobenzyl methyl group (δ ~4.5 ppm).
  • X-ray Crystallography : For related N-(substituted phenyl)acetamides, bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., nitro group deviation from the benzene ring plane) are analyzed to confirm stereoelectronic effects .

Basic: What preliminary biological screening approaches are used to evaluate its antimicrobial potential?

Answer:
Antibacterial activity is assessed via broth microdilution assays against Gram-negative (e.g., Klebsiella pneumoniae) and Gram-positive strains. For example, structurally similar compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed MIC values of 32–64 µg/mL against K. pneumoniae without cytotoxicity in MTT assays . Synergy studies with antibiotics (e.g., ciprofloxacin) use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How do substituent variations on the phenyl ring influence biological activity and physicochemical properties?

Answer:
Structure-activity relationship (SAR) studies compare analogs:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity but may reduce solubility.
  • Hydroxyl substitution (e.g., 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide) increases hydrogen-bonding potential, altering bioavailability .
  • Fluorine substitution (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) improves metabolic stability .
    Computational tools (e.g., DFT calculations) predict logP and dipole moments to guide substituent selection .

Advanced: How can conformational analysis resolve contradictions in reactivity or bioactivity data?

Answer:
Contradictions in reactivity (e.g., unexpected regioselectivity) or bioactivity (e.g., varying potency across studies) may arise from conformational flexibility. For example:

  • Dipole Moment Analysis : Intramolecular hydrogen bonds (e.g., P=O…H-N in phosphorylated analogs) stabilize specific conformers, affecting reactivity .
  • Quantum Chemical Calculations : Geometry optimizations (B3LYP/6-31G*) reveal energy barriers between conformers, explaining divergent reaction pathways .
    Experimental validation via X-ray or NOESY NMR confirms dominant conformers in solution .

Advanced: What strategies address discrepancies in cytotoxicity reports for chloroacetamide derivatives?

Answer:
Discrepancies may stem from:

  • Assay Conditions : Varying cell lines (e.g., human vs. rodent) or exposure times. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed no cytotoxicity in human fibroblasts at 100 µg/mL but induced apoptosis in cancer cells at 50 µg/mL .
  • Metabolic Activation : Liver microsome assays identify pro-toxicants.
  • Structural Modifications : Introducing detoxifying groups (e.g., methoxy) or using prodrugs reduces off-target effects.

Advanced: How can computational modeling predict degradation pathways or environmental persistence?

Answer:

  • QSAR Models : Predict hydrolysis rates based on Hammett σ constants for substituents (e.g., -NO₂ accelerates hydrolysis).
  • Density Functional Theory (DFT) : Calculates activation energies for degradation pathways (e.g., base-catalyzed cleavage of the amide bond) .
  • Environmental Simulation : Soil column studies track degradation metabolites (e.g., oxanilic acids) using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(2-nitrophenyl)methyl]acetamide
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2-chloro-N-[(2-nitrophenyl)methyl]acetamide

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